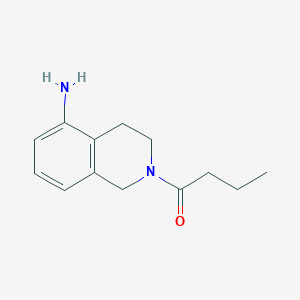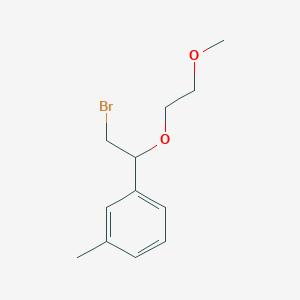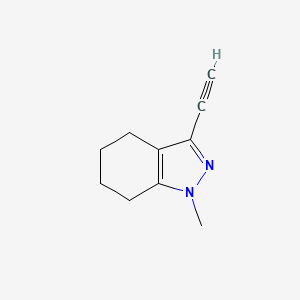![molecular formula C12H20N2S B15301421 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a heterocyclic organic compound that features a thiazole ring fused with a benzene ring and an ethyl group at the 6th position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Fusing with Benzene Ring: The thiazole ring is then fused with a benzene ring through a series of condensation reactions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 6th position of the benzothiazole ring via alkylation reactions.
Attachment of the Propan-1-amine Group: The final step involves the attachment of the propan-1-amine group to the thiazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-amine: Lacks the ethyl group and propan-1-amine side chain.
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine: Contains a methyl group instead of an ethyl group.
3-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine: Lacks the ethyl group at the 6th position.
Uniqueness
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is unique due to the presence of both the ethyl group at the 6th position and the propan-1-amine side chain. These structural features may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H20N2S |
|---|---|
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
3-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-2-9-5-6-10-11(8-9)15-12(14-10)4-3-7-13/h9H,2-8,13H2,1H3 |
Clé InChI |
VMXDKYBZAQOKLC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2=C(C1)SC(=N2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



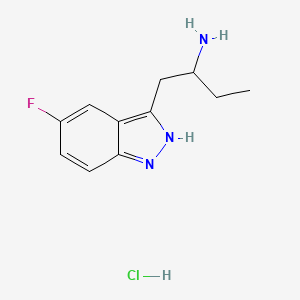


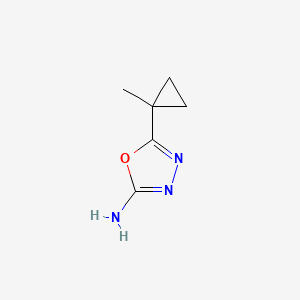
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
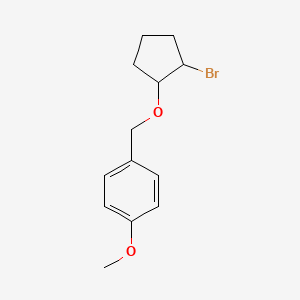
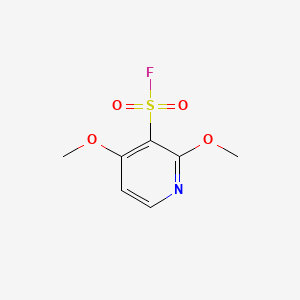
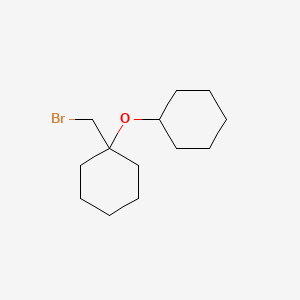

![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)
